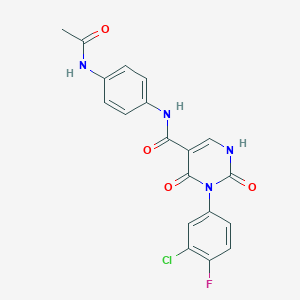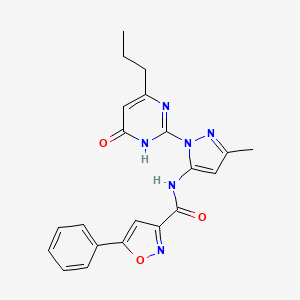
(S)-alpha-MethylBenzenemethanamine(R)-EthylMethyl(phenylmethoxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-alpha-MethylBenzenemethanamine®-EthylMethyl(phenylmethoxy)propanedioate is a chiral compound with significant potential in various scientific fields. This compound features both amine and ester functional groups, making it versatile for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-MethylBenzenemethanamine®-EthylMethyl(phenylmethoxy)propanedioate typically involves a multi-step process. One common route includes the following steps:
Formation of the amine component: This can be achieved through the reductive amination of benzyl methyl ketone with an appropriate chiral amine.
Esterification: The amine is then reacted with ®-EthylMethyl(phenylmethoxy)propanedioic acid under acidic conditions to form the ester linkage.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-MethylBenzenemethanamine®-EthylMethyl(phenylmethoxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
(S)-alpha-MethylBenzenemethanamine®-EthylMethyl(phenylmethoxy)propanedioate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-alpha-MethylBenzenemethanamine®-EthylMethyl(phenylmethoxy)propanedioate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-MethylBenzenemethanamine®-EthylMethyl(phenylmethoxy)propanedioate: Unique due to its specific chiral centers and functional groups.
®-alpha-MethylBenzenemethanamine(S)-EthylMethyl(phenylmethoxy)propanedioate: Similar structure but different stereochemistry.
(S)-alpha-MethylBenzenemethanamine®-Methyl(phenylmethoxy)propanedioate: Similar but lacks the ethyl group.
Properties
Molecular Formula |
C21H27NO5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(2R)-3-ethoxy-2-methyl-3-oxo-2-phenylmethoxypropanoic acid;(1S)-1-phenylethanamine |
InChI |
InChI=1S/C13H16O5.C8H11N/c1-3-17-12(16)13(2,11(14)15)18-9-10-7-5-4-6-8-10;1-7(9)8-5-3-2-4-6-8/h4-8H,3,9H2,1-2H3,(H,14,15);2-7H,9H2,1H3/t13-;7-/m10/s1 |
InChI Key |
NSZGVGZALABCDT-ITORDBNASA-N |
Isomeric SMILES |
CCOC(=O)[C@@](C)(C(=O)O)OCC1=CC=CC=C1.C[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)O)OCC1=CC=CC=C1.CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092501.png)

![9-(4-fluorophenyl)-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092512.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092526.png)

![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B14092550.png)
![7-Methyl-1-(3-propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092555.png)
![(S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14092562.png)
![1-[2-(Dimethylamino)phenyl]cyclohexanol](/img/structure/B14092568.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092577.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092580.png)
![1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092584.png)
